N-[2-(7-chloro-4-oxo-3,1-benzoxazin-2-yl)phenyl]-4-methylbenzenesulfonamide
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Overview
Description
N-[2-(7-chloro-4-oxo-3,1-benzoxazin-2-yl)phenyl]-4-methylbenzenesulfonamide is a synthetic organic compound that belongs to the class of benzoxazinone derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The presence of both benzoxazinone and sulfonamide moieties in the molecule contributes to its unique chemical and biological characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(7-chloro-4-oxo-3,1-benzoxazin-2-yl)phenyl]-4-methylbenzenesulfonamide typically involves the reaction of anthranilic acid with acyl or aroyl chlorides in the presence of dry pyridine . The reaction proceeds through the formation of 2-substituted-3,1-benzoxazin-4-one derivatives, which are then further reacted with sulfonamide derivatives to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process . Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(7-chloro-4-oxo-3,1-benzoxazin-2-yl)phenyl]-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines and alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide and benzoxazinone moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols . Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives of the original compound .
Scientific Research Applications
N-[2-(7-chloro-4-oxo-3,1-benzoxazin-2-yl)phenyl]-4-methylbenzenesulfonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(7-chloro-4-oxo-3,1-benzoxazin-2-yl)phenyl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as cathepsin G and human leukocyte elastase, which play roles in inflammatory processes . Additionally, it can interfere with DNA synthesis and repair mechanisms in cancer cells, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[2-(7-chloro-4-oxo-3,1-benzoxazin-2-yl)phenyl]-4-methylbenzenesulfonamide include other benzoxazinone and sulfonamide derivatives, such as:
- 7-chloro-3-[substituted (amino/phenyl amino)]-2-phenyl quinazolin-4(3H)-one/thione derivatives
- N-[2-(4-oxo-4H-benzo[d][1,3]oxazin-2-yl)benzamide and propionamide
Uniqueness
What sets this compound apart is its dual functionality, combining the properties of both benzoxazinone and sulfonamide moieties. This unique combination enhances its biological activity and makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
31199-40-3 |
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Molecular Formula |
C21H15ClN2O4S |
Molecular Weight |
426.9 g/mol |
IUPAC Name |
N-[2-(7-chloro-4-oxo-3,1-benzoxazin-2-yl)phenyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C21H15ClN2O4S/c1-13-6-9-15(10-7-13)29(26,27)24-18-5-3-2-4-16(18)20-23-19-12-14(22)8-11-17(19)21(25)28-20/h2-12,24H,1H3 |
InChI Key |
PGNBSJQWLPKLDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C3=NC4=C(C=CC(=C4)Cl)C(=O)O3 |
Origin of Product |
United States |
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